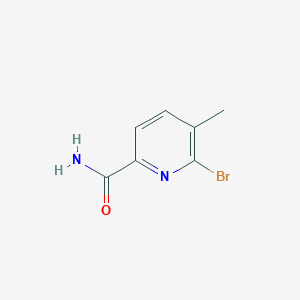
6-Bromo-5-methylpicolinamide
Descripción general
Descripción
6-Bromo-5-methylpicolinamide is an organic compound with a molecular weight of 215.05 g/mol . It is used in various scientific experiments due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 6-bromo-imidazo [4,5-b]pyridine derivatives have been synthesized based on a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 6th position and a methyl group at the 5th position . The InChI code is1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) .
Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery
6-Bromo-5-methylpicolinamide plays a crucial role in the synthesis of key intermediates for drug discoveries. It has been used in the synthesis of compounds such as 5-bromo-2-methylamino-8-methoxyquinazoline, which is significant in medicinal chemistry laboratories. This compound has seen improvements in synthesis efficiency through the introduction of the telescoping process, enhancing its quick supply for medicinal research (Nishimura & Saitoh, 2016).
Antitumor Activity
Research has demonstrated the potential of 6-Bromo-5-methylpicolinamide derivatives in inhibiting steroid 5alpha reductases, which are significant in the development of cancer therapeutics. These derivatives have been synthesized and evaluated for their inhibitory activity, showing promising results in cancer research (Baston, Palusczak, & Hartmann, 2000).
Synthesis of Nav1.8 Sodium Channel Modulator
6-Bromo-5-methylpicolinamide has been used in the synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator. This compound has undergone significant optimization in its synthesis process, demonstrating the chemical's versatility in developing novel pharmaceutical compounds (Fray et al., 2010).
Development of Antitumor Agents
A series of N-methylpicolinamide-4-thiol derivatives, synthesized from 6-Bromo-5-methylpicolinamide, have shown potent anti-proliferative activities against various human cancer cell lines. These compounds have been evaluated for their potential as antitumor agents, highlighting the role of 6-Bromo-5-methylpicolinamide in cancer research (Huang et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-5-methylpicolinamide is the Aurora-B kinase . Aurora-B kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis . It is frequently overexpressed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
6-Bromo-5-methylpicolinamide interacts with its target, the Aurora-B kinase, by inhibiting its function . The compound’s interaction with the Aurora-B kinase has been rationalized by molecular docking studies, which indicated stable interactions .
Biochemical Pathways
The inhibition of Aurora-B kinase by 6-Bromo-5-methylpicolinamide affects the regulation of mitosis, a process crucial for cell division . This disruption can lead to the death of cancer cells, thereby exhibiting its antitumor activity .
Pharmacokinetics
It is known that the compound is hydrophobic in nature and has low solubility in water but is soluble in many organic solvents such as methanol, dimethyl sulfoxide, and ethanol. These properties may influence its bioavailability.
Result of Action
The result of 6-Bromo-5-methylpicolinamide’s action is the inhibition of the proliferation of cancer cells . It has shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methylpicolinamide can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment. .
Propiedades
IUPAC Name |
6-bromo-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOGHCFDJHSIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylpicolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



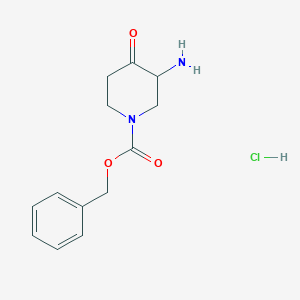

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
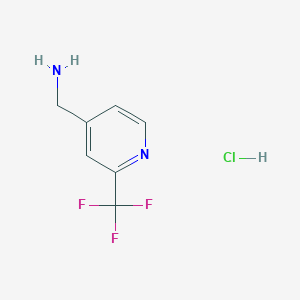
![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
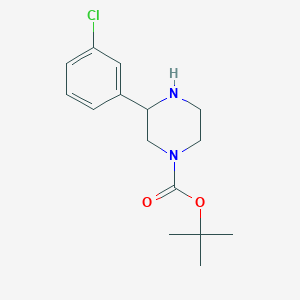
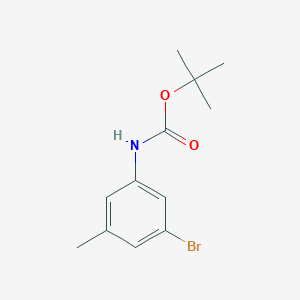
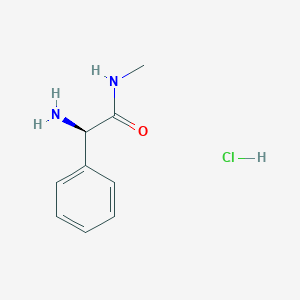

![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
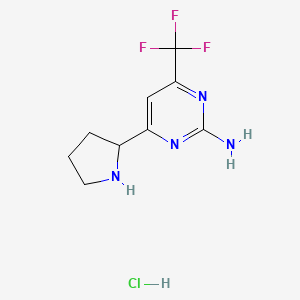
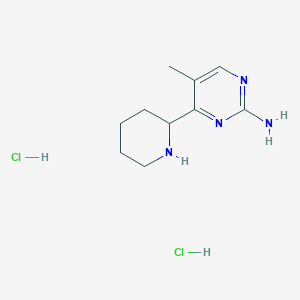
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)